6-Ethoxy-2-fluoropyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with ethoxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 6-Ethoxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This results in the creation of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant , can affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-fluoropyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 6-ethoxy-2-fluoropyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(0) complex
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The ethoxy and fluorine groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, temperature (room temperature to 60°C).
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
Scientific Research Applications
6-Ethoxy-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-Carboxy-2-fluoropyridine-3-boronic acid
- 2-Ethoxy-6-methylpyridine-3-boronic acid
- 3-Fluoropyridine-4-boronic acid
Uniqueness
6-Ethoxy-2-fluoropyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both ethoxy and fluorine groups enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
IUPAC Name |
(6-ethoxy-2-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4,11-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUORRLJBARCROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.